1-Aminopyridin-2(1H)-one can be sourced from various natural and synthetic routes. It is classified as an aminopyridine derivative, which falls under the broader category of heterocyclic compounds. These compounds are characterized by having a ring structure that includes at least one atom that is not carbon, in this case, nitrogen.
The synthesis of 1-aminopyridin-2(1H)-one can be achieved through several methods:
The molecular structure of 1-aminopyridin-2(1H)-one consists of a six-membered aromatic ring containing one nitrogen atom. The specific arrangement includes:
The molecular formula is , and its molecular weight is approximately 110.11 g/mol. The compound exhibits tautomerism between its keto (carbonyl) and enol (hydroxyl) forms, which can influence its reactivity and interactions with biological targets.
1-Aminopyridin-2(1H)-one participates in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 1-aminopyridin-2(1H)-one often involves interaction with biological targets such as enzymes or receptors. For example, derivatives of this compound have been identified as inhibitors for kinases like Monopolar Spindle 1 (MPS1) and Aurora kinases, which are critical in cell division processes .
The binding typically involves hydrogen bonding with key residues in the active site of the target protein, influencing downstream signaling pathways related to cancer proliferation.
1-Aminopyridin-2(1H)-one has significant applications in:
The 1-aminopyridin-2(1H)-one scaffold has evolved into a privileged structure in medicinal chemistry due to its unique hydrogen-bonding capabilities, structural versatility, and favorable physicochemical properties. This heterocyclic system enables dual hydrogen-bond donor-acceptor interactions through its N-H and carbonyl groups, mimicking adenine’s binding mode in kinase ATP pockets [2] [5]. Its modular structure permits extensive derivatization at C3, C5, and C6 positions, facilitating tailored interactions with diverse biological targets [4]. Crucially, the scaffold’s balanced lipophilicity (cLogP typically 0–2) and moderate molecular weight (<250 Da) align with drug-like property guidelines, enhancing cellular permeability and bioavailability [6].
Early applications leveraged these advantages for CNS targets, where the scaffold’s low polar surface area (<70 Ų) enabled blood-brain barrier penetration. For example, symmetric double-headed aminopyridines were engineered as neuronal nitric oxide synthase (nNOS) inhibitors, with compound 3j achieving 25 nM potency against nNOS through simultaneous engagement of substrate and pterin binding sites [3]. The scaffold’s "privileged" status was further cemented by its presence in clinical agents like the phosphodiesterase inhibitor Amrinone (3), used for congestive heart failure [2] [5].
Table 1: Early Bioactive 1-Aminopyridin-2(1H)-one Derivatives
Compound | Biological Target | Potency (IC₅₀/Ki) | Key Structural Features |
---|---|---|---|
Amrinone (3) | Phosphodiesterase III | Clinical agent | 5-(Pyridin-4-yl) substitution |
3j | nNOS | 25 nM | Symmetric bis-aminopyridine |
Fragment 1 | Aurora A/AKT2 | 58–77% inh. (100 μM) | Unsubstituted core |
The integration of 1-aminopyridin-2(1H)-one into fragment-based drug discovery (FBDD) libraries accelerated its transition to optimized therapeutics. Initial fragment libraries featured minimal 3-aminopyridin-2-one cores (e.g., Fragment 1) screened against kinase panels. Despite weak potency (Aurora A inhibition: 58% at 100 μM), these fragments exhibited high ligand efficiency (>0.3 kcal/mol per heavy atom), making them ideal starting points for optimization [2] [5].
Strategic derivatization followed two key pathways:
Table 2: Evolution of 1-Aminopyridin-2(1H)-one Therapeutics
Stage | Example Compound | Target | Advancement |
---|---|---|---|
Fragment | 1 | Aurora A | Parent scaffold; LE > 0.3 |
Optimized Frag | 3 | MPS1/Aurora kinases | 5-(Pyridin-4-yl); IC₅₀ ~1–5 μM |
Clinical Candidate | MMV390048 | Plasmodium PK | Diarylaminopyridine; Phase II antimalarial |
Kinase inhibition selectivity remains a central challenge due to ATP-binding site conservation. The 1-aminopyridin-2(1H)-one scaffold addresses this through two mechanisms:
In antimalarial programs, selectivity over human kinases was achieved by targeting Plasmodium-specific hydrophobic grooves. The 3,5-diaryl-2-aminopyridine MMV390048 inhibits P. falciparum phosphatidylinositol-4-kinase (PfPI4K) with >100-fold selectivity over human kinases, attributed to its 4-methylsulfonylphenyl group occupying a parasite-specific hydrophobic cleft [1].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0